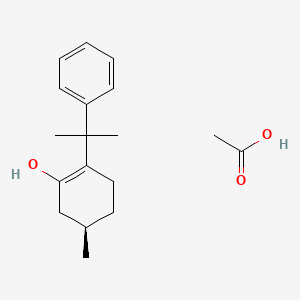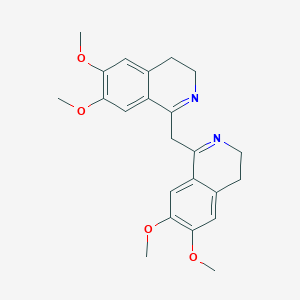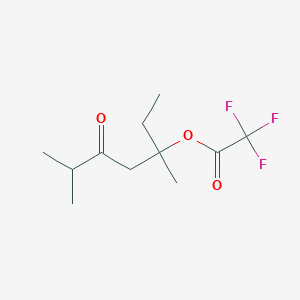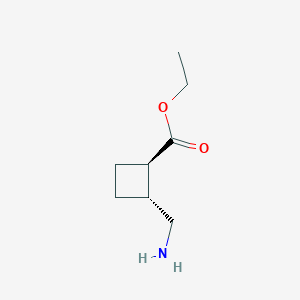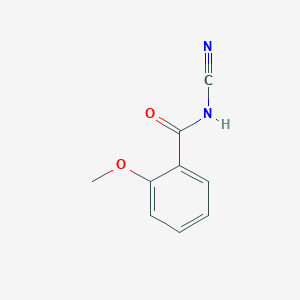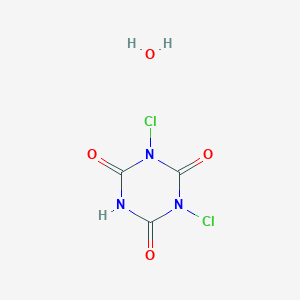![molecular formula C8H11F5O B14500223 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane CAS No. 64632-76-4](/img/structure/B14500223.png)
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane is a fluorinated organic compound It is characterized by the presence of a pentafluoropropene group attached to a pentane backbone through an ether linkage
Métodos De Preparación
The synthesis of 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane typically involves the reaction of 1,1,3,3,3-pentafluoropropene with pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the pentafluoropropene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can be compared with other fluorinated compounds such as:
1,2,3,3,3-Pentafluoropropene: Similar in structure but lacks the ether linkage.
1,1,1,3,3-Pentafluoropropane: Contains a different arrangement of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
64632-76-4 |
|---|---|
Fórmula molecular |
C8H11F5O |
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
2-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C8H11F5O/c1-3-4-5(2)14-6(7(9)10)8(11,12)13/h5H,3-4H2,1-2H3 |
Clave InChI |
CEAPVHCMQJDXEV-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)OC(=C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

